21-Dehydro Dexamethasone 17-Propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

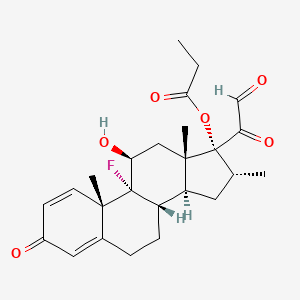

21-Dehydro Dexamethasone 17-Propionate is a metabolite of Desoxymetasone, an anti-inflammatory agent. It is a synthetic glucocorticoid with a molecular formula of C25H31FO6 and a molecular weight of 446.51 g/mol. This compound is known for its potent anti-inflammatory properties and is used in various pharmaceutical applications.

Métodos De Preparación

The synthesis of 21-Dehydro Dexamethasone 17-Propionate involves several steps. One common method starts with the intermediate 21-acetic ester. The substrate is dissolved in methanol containing 0-10% chloroform and stirred with an alkaline catalyst to hydrolyze the ester. The reaction mixture is then neutralized with acetic acid, concentrated, cooled, and filtered to obtain the product . Industrial production methods often involve cGMP synthesis workshops with cleanroom standards ranging from Class 100 to Class 100,000.

Análisis De Reacciones Químicas

21-Dehydro Dexamethasone 17-Propionate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

21-Dehydro Dexamethasone 17-Propionate has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it is studied for its anti-inflammatory and immunosuppressive properties. In medicine, it is used in the development of drug delivery systems for enhancing bone formation and treating inflammatory conditions . In industry, it is used in the production of high-quality reference materials for pharmaceutical testing .

Mecanismo De Acción

The mechanism of action of 21-Dehydro Dexamethasone 17-Propionate involves binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound exerts its effects through multiple downstream pathways, ultimately leading to its anti-inflammatory and immunosuppressive actions .

Comparación Con Compuestos Similares

21-Dehydro Dexamethasone 17-Propionate is similar to other glucocorticoids like Dexamethasone, Prednisone, and Prednisolone. it is unique due to its specific structural modifications, such as the presence of a propionate group at the 17th position and the absence of a hydroxyl group at the 21st position. These modifications contribute to its distinct pharmacological properties and make it a valuable compound for various applications. Similar compounds include Desoxymetasone, Betamethasone, and Fludrocortisone .

Actividad Biológica

21-Dehydro Dexamethasone 17-Propionate (21-DDP) is a synthetic glucocorticoid derived from dexamethasone, known for its potent anti-inflammatory and immunosuppressive properties. Its structural modifications, particularly the propionate group at the 17th position and the lack of a hydroxyl group at the 21st position, contribute to its unique pharmacological profile. This article explores the biological activity of 21-DDP, including its mechanisms of action, effects on various cell types, and applications in medical research.

- Molecular Formula : C25H31FO6

- Molecular Weight : 446.51 g/mol

- CAS Number : 62800-58-2

21-DDP exerts its biological effects primarily through binding to glucocorticoid receptors (GR). This interaction leads to alterations in gene expression that modulate inflammatory responses. Key actions include:

- Decreased Vasodilation : Reduces blood flow to inflamed areas.

- Reduced Capillary Permeability : Minimizes edema formation.

- Inhibition of Leukocyte Migration : Limits immune cell infiltration at sites of inflammation .

Anti-inflammatory Effects

Research indicates that 21-DDP significantly reduces inflammation in various models. In a study involving acute facial nerve injury in mice, systemic administration of dexamethasone (and by extension, its derivatives like 21-DDP) improved functional recovery and reduced inflammatory markers in nerve tissues .

Immunosuppressive Properties

21-DDP is also noted for its immunosuppressive effects, making it valuable in treating autoimmune conditions. It has been shown to downregulate pro-inflammatory cytokines such as IL-1 and TNF-alpha, which are crucial in mediating inflammatory responses .

Comparative Analysis with Other Glucocorticoids

The following table compares the biological activity of 21-DDP with other glucocorticoids:

| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Unique Features |

|---|---|---|---|

| 21-Dehydro Dexamethasone | High | High | Propionate group enhances efficacy |

| Dexamethasone | Very High | Very High | Standard reference for anti-inflammatory drugs |

| Prednisone | Moderate | Moderate | Less potent than dexamethasone |

| Betamethasone | Very High | High | Longer half-life compared to dexamethasone |

Case Studies

- Facial Nerve Injury Recovery :

- Cytotoxicity Against Cancer Cells :

Propiedades

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-oxaldehydoyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,13-14,17-19,29H,5-7,10,12H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVRNQKHSKWGFQ-OCUNRLNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.